
7-bromoquinoxalin-2(1H)-one
概要
説明
7-bromoquinoxalin-2(1H)-one is a brominated derivative of quinoxaline, which is a heterocyclic compound with a structure based on fused benzene and pyrazine rings. While the provided papers do not directly discuss 7-bromoquinoxalin-2(1H)-one, they do provide insights into similar brominated hydroxyquinolines, which are of interest due to their potential applications in medicinal chemistry and as photolabile protecting groups for biological studies.
Synthesis Analysis
The synthesis of related compounds such as 7-hydroxyquinolin-2(1H)-one has been explored due to its relevance in pharmaceuticals like brexpiprazole, an antipsychotic drug. Classical synthesis methods involve starting from commercially available precursors and involve multiple steps, including cyclization and oxidation reactions. For instance, one method starts with m-anisidine reacting with cinnamoyl chloride, followed by cyclization with aluminium chloride. Another approach involves the oxidation of 7-hydroxyquinoline to its 1-oxide derivative, followed by reaction with acetic anhydride and saponification . An alternative method using DDQ-mediated oxidation has been proposed to address issues such as high reaction temperatures, by-product formation, and the use of hazardous chemicals, aiming to increase yield and reduce reaction time .
Molecular Structure Analysis
Vibrational spectroscopic studies, including Raman and infrared spectra, as well as Density Functional Theory (DFT) calculations, have been used to analyze the molecular structure of brominated hydroxyquinolines. These studies provide insights into the geometry, frequency, and intensity of vibrational bands, as well as the effects of substituents like bromine on these frequencies. The molecular stability and bond strength have been investigated using Natural Bond Orbital (NBO) analysis, and other molecular properties such as Mulliken population analysis and polarizabilities have been reported .
Chemical Reactions Analysis
Brominated hydroxyquinolines have been studied for their photochemical properties, particularly as photolabile protecting groups. For example, 8-bromo-7-hydroxyquinoline (BHQ) has been shown to be efficiently photolyzed by both one-photon excitation (1PE) and two-photon excitation (2PE) to release protected functional groups. The photolysis mechanism is suggested to be a solvent-assisted photoheterolysis (S(N)1) reaction occurring on a sub-microsecond timescale . BHQ and similar compounds have been synthesized and evaluated for their potential as photoremovable protecting groups with sensitivity to multiphoton excitation, which is useful for regulating the action of biological effectors with light .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated hydroxyquinolines, such as BHQ, include stability in the dark, water solubility, and low levels of fluorescence, which are advantageous for use in conjunction with fluorescent indicators of biological function. The photophysical properties of BHQ make it suitable for physiological studies, as it can be photolyzed with low-energy IR light, minimizing tissue destruction and allowing deeper penetration into tissue . Additionally, the selective redox labeling of thiols using bromide-substituted quinones has been investigated, demonstrating the utility of these compounds in analytical chemistry for the determination of thiol functionalities in biological samples .
科学的研究の応用
1. Specific Scientific Field The research is conducted in the field of Organic Chemistry .
3. Methods of Application or Experimental Procedures The general procedure for the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones involves the following steps :
- After evaporation of the solvents, the residue is purified by flash column chromatography (silica gel, PE–EtOAc, 3:1 to 1:1) to afford the desired products .
Synthesis of 2-(7-Bromoquinoxalin-2-yloxy)ethanol
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “7-bromoquinoxalin-2(1H)-one” is used in the synthesis of 2-(7-Bromoquinoxalin-2-yloxy)ethanol .
- Methods of Application or Experimental Procedures : The synthesis involves two stages :
- Summary of the Results or Outcomes : The outcome of this procedure is the successful synthesis of 2-(7-Bromoquinoxalin-2-yloxy)ethanol . The yield of the reaction is 85% .
Synthesis of 4’-methyl-2H-[1,2’-biquinoxaline]-2,3’(4’H)-dione
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “7-bromoquinoxalin-2(1H)-one” is used in the synthesis of 4’-methyl-2H-[1,2’-biquinoxaline]-2,3’(4’H)-dione .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of quinoxalin-2(1H)-ones with unprotected 2-quinoxalinones or 2-quinolinones in the presence of Cu(OAc)2 and K2CO3 . The mixture is stirred at 120°C under air for 8 hours .
- Summary of the Results or Outcomes : The outcome of this procedure is the successful synthesis of 4’-methyl-2H-[1,2’-biquinoxaline]-2,3’(4’H)-dione . The specific results or quantitative data related to this procedure were not provided in the source .
Synthesis of 2-(7-Bromoquinoxalin-2-yloxy)ethanol
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “7-bromoquinoxalin-2(1H)-one” is used in the synthesis of 2-(7-Bromoquinoxalin-2-yloxy)ethanol .
- Methods of Application or Experimental Procedures : The synthesis involves two stages :
- Summary of the Results or Outcomes : The outcome of this procedure is the successful synthesis of 2-(7-Bromoquinoxalin-2-yloxy)ethanol . The yield of the reaction is 85% .
Synthesis of 4’-methyl-2H-[1,2’-biquinoxaline]-2,3’(4’H)-dione
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “7-bromoquinoxalin-2(1H)-one” is used in the synthesis of 4’-methyl-2H-[1,2’-biquinoxaline]-2,3’(4’H)-dione .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of quinoxalin-2(1H)-ones with unprotected 2-quinoxalinones or 2-quinolinones in the presence of Cu(OAc)2 and K2CO3 . The mixture is stirred at 120°C under air for 8 hours .
- Summary of the Results or Outcomes : The outcome of this procedure is the successful synthesis of 4’-methyl-2H-[1,2’-biquinoxaline]-2,3’(4’H)-dione . The specific results or quantitative data related to this procedure were not provided in the source .
将来の方向性
特性
IUPAC Name |
7-bromo-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVQWJPOMIRXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406762 | |
| Record name | 7-bromo-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-1H-quinoxalin-2-one | |
CAS RN |
82031-32-1 | |
| Record name | 7-bromo-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)
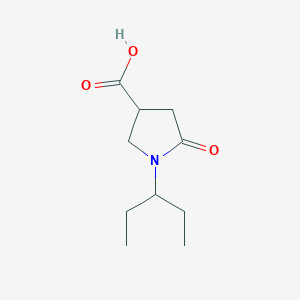
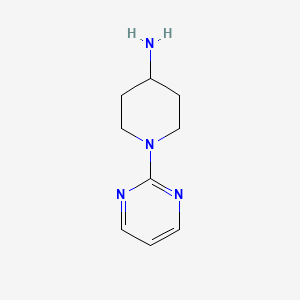
![[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester](/img/structure/B1275969.png)
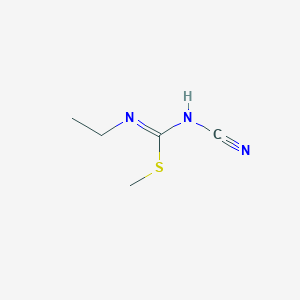
![6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1275985.png)
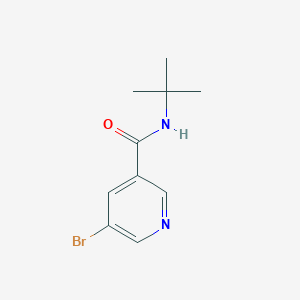
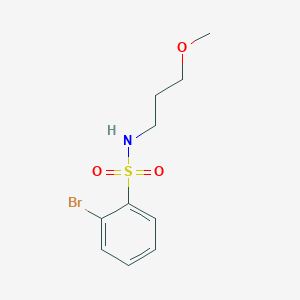
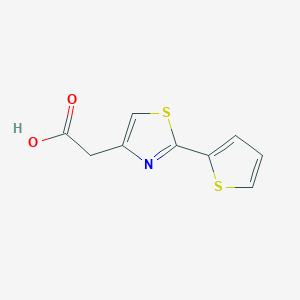
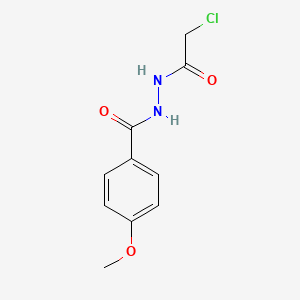

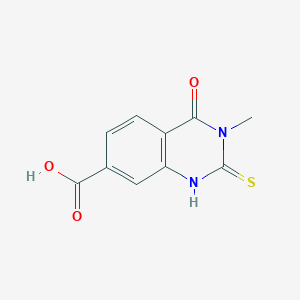
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)